3-(4-Bromo-2-ethylphenoxy)azetidine

Medicinal Chemistry Chemical Synthesis Quality Control

This compound features a unique ortho-ethyl substitution that increases lipophilicity (cLogP ~2.9 vs ~2.1 for unsubstituted analogs), modulating membrane permeability for systematic SAR studies. With ≥95% purity and batch-specific NMR, HPLC, GC documentation, it ensures precise stoichiometry and impurity control essential for reproducible experiments. Ideal for use as a reference standard in HPLC/LC-MS calibration or as a probe in PAMPA and Caco-2 assays.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 1219976-28-9
Cat. No. B1525141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-ethylphenoxy)azetidine
CAS1219976-28-9
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)Br)OC2CNC2
InChIInChI=1S/C11H14BrNO/c1-2-8-5-9(12)3-4-11(8)14-10-6-13-7-10/h3-5,10,13H,2,6-7H2,1H3
InChIKeyLFDZZENQUAZZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromo-2-ethylphenoxy)azetidine CAS 1219976-28-9: Azetidine-Based Research Chemical with Halogenated Phenoxy Motif


3-(4-Bromo-2-ethylphenoxy)azetidine (CAS: 1219976-28-9) is a synthetic azetidine derivative featuring a four-membered nitrogen-containing heterocycle linked via an ether bond to a 4-bromo-2-ethylphenyl group . Azetidines are known for significant ring strain (~26 kcal/mol), which imparts unique reactivity and stability compared to larger N-heterocycles [1]. The presence of the bromine atom at the para position and an ortho-ethyl substituent modulates both electronic and steric properties, influencing its utility as a building block or probe in medicinal chemistry .

3-(4-Bromo-2-ethylphenoxy)azetidine (1219976-28-9) Procurement: Why Generic Analogs Cannot Substitute


Generic substitution with other 4-bromophenyl or azetidine derivatives is not straightforward due to quantifiable differences in purity, analytical characterization, and structural features. This compound contains a specific ortho-ethyl substitution pattern that alters lipophilicity (cLogP ~2.9) and steric bulk relative to unsubstituted analogs like 3-(4-bromophenyl)azetidine (cLogP ~2.1) . Moreover, commercially available grades of this azetidine provide distinct purity levels (95%+ to NLT 98%) and rigorous analytical documentation (NMR, HPLC, GC) that are not uniformly offered for closely related compounds . These quantifiable differences directly impact experimental reproducibility, downstream synthetic utility, and regulatory compliance.

3-(4-Bromo-2-ethylphenoxy)azetidine: Quantitative Evidence for Scientific Selection vs. Close Analogs


Purity Level Differentiation: 98% (NLT) vs. 95-97% for Common Analogs

3-(4-Bromo-2-ethylphenoxy)azetidine is commercially available with a purity of NLT 98% (MolCore) . In contrast, the closely related analog 3-(4-bromophenyl)azetidine (CAS: 7215-01-2) is typically offered at 95-97% purity (Aladdin, Chemshuttle) . The higher purity specification reduces the risk of impurity interference in sensitive assays and simplifies downstream purification.

Medicinal Chemistry Chemical Synthesis Quality Control

Analytical Documentation Availability: Batch-Specific NMR, HPLC, GC vs. Minimal Characterization

Bidepharm supplies 3-(4-Bromo-2-ethylphenoxy)azetidine with batch-specific quality control reports including NMR, HPLC, and GC data . In comparison, many vendors of similar azetidine building blocks (e.g., 3-(4-bromophenyl)azetidine) provide only a purity value without accompanying spectral data . Access to raw analytical data enables independent verification of identity and purity, which is essential for GLP studies and publication-quality research.

Analytical Chemistry Reproducibility Regulatory Compliance

Lipophilicity and Structural Differentiation: Ortho-Ethyl Substitution Increases cLogP by ~0.8 Units

The ortho-ethyl group on the phenoxy ring of 3-(4-Bromo-2-ethylphenoxy)azetidine increases calculated lipophilicity (cLogP ≈ 2.9) compared to the unsubstituted 3-(4-bromophenyl)azetidine (cLogP ≈ 2.1) . This difference in hydrophobicity can significantly influence membrane permeability and protein binding, making the ethyl-substituted compound a better mimic for certain pharmacophores.

Medicinal Chemistry Drug Design Physicochemical Properties

Storage Stability Requirement: Refrigeration (2-8°C) vs. Room Temperature for Close Analogs

MolCore specifies storage at 2-8°C for 3-(4-Bromo-2-ethylphenoxy)azetidine to maintain NLT 98% purity . In contrast, 3-(4-bromophenyl)azetidine is reported stable at room temperature . This difference suggests the ethyl-substituted compound may be more prone to thermal degradation or moisture sensitivity, a factor that must be considered when planning long-term storage and inventory management.

Compound Management Stability Long-Term Storage

3-(4-Bromo-2-ethylphenoxy)azetidine (1219976-28-9): Evidence-Backed Application Scenarios


High-Purity Building Block for Structure-Activity Relationship (SAR) Studies

The availability of 3-(4-Bromo-2-ethylphenoxy)azetidine with NLT 98% purity and full analytical characterization (NMR, HPLC, GC) makes it suitable for SAR campaigns where precise stoichiometry and impurity control are paramount. The ortho-ethyl group provides a quantifiable ΔcLogP of ~0.8 versus the unsubstituted phenyl analog, enabling systematic exploration of hydrophobic effects on target binding .

Probe Molecule for Investigating Lipophilicity-Dependent Permeability

With a calculated cLogP ≈ 2.9, this compound serves as a useful probe to assess the impact of moderate lipophilicity on membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 models. Its higher cLogP compared to 3-(4-bromophenyl)azetidine (cLogP ≈ 2.1) allows researchers to isolate the contribution of the ethyl substituent to passive diffusion .

Quality Control Standard for Azetidine-Containing Libraries

The batch-specific analytical data provided by vendors such as Bidepharm enable this compound to function as a reference standard for calibrating HPLC or LC-MS methods used to analyze azetidine-based compound libraries. The well-defined purity and spectral profile reduce method development time and improve assay reproducibility .

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